molecular formula C15H20F2N2O3S B5745475 N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide

カタログ番号 B5745475
分子量: 346.4 g/mol
InChIキー: WSROCHWKEUBJKL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CDNM, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CDNM belongs to the class of NMDA receptor antagonists and has been studied extensively for its ability to modulate the activity of these receptors.

作用機序

CDNM acts as an NMDA receptor antagonist by binding to the receptor and blocking the influx of calcium ions into the cell. This mechanism of action has been shown to have neuroprotective effects in various animal models of neurological disorders. CDNM has also been shown to modulate the activity of various neurotransmitter systems such as dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
CDNM has been shown to have various biochemical and physiological effects in animal models. The compound has been shown to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of various neurological disorders. CDNM has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

実験室実験の利点と制限

CDNM has several advantages for lab experiments, including its high purity and yield, and its ability to modulate the activity of NMDA receptors. However, the compound has some limitations, including its high cost and limited availability. Additionally, CDNM has not been extensively studied in humans, and its safety and efficacy in humans are not well established.

将来の方向性

There are several future directions for research on CDNM. One area of research is to further elucidate the mechanism of action of the compound and its effects on various neurotransmitter systems. Another area of research is to study the safety and efficacy of CDNM in humans, particularly in the treatment of neurological and psychiatric disorders. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for CDNM to increase its availability for research and potential therapeutic use.
Conclusion
In conclusion, CDNM is a novel compound that has gained significant attention in recent years for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to modulate the activity of NMDA receptors and has neuroprotective effects in animal models of neurological disorders. Further research is needed to elucidate the mechanism of action of CDNM and its safety and efficacy in humans.

合成法

The synthesis of CDNM is a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 2,4-difluorobenzaldehyde with cyclohexylamine to form N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)glycinamide. This intermediate is then reacted with methylsulfonyl chloride to form the final product, CDNM. The synthesis of CDNM has been optimized to yield high purity and high yield.

科学的研究の応用

CDNM has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to modulate the activity of NMDA receptors, which are involved in various physiological processes such as learning, memory, and synaptic plasticity. CDNM has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

特性

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c1-23(21,22)19(12-5-3-2-4-6-12)10-15(20)18-14-8-7-11(16)9-13(14)17/h7-9,12H,2-6,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSROCHWKEUBJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)F)F)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。